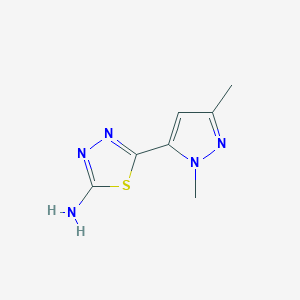

5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Description

5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 1,3-dimethylpyrazole moiety at the 5-position and an amine group at the 2-position. The thiadiazole ring is known for its electron-deficient nature and planar structure, which facilitates π-π stacking interactions in biological or material science applications . The 1,3-dimethylpyrazole substituent introduces steric and electronic effects that may influence reactivity, solubility, and binding affinity.

Properties

IUPAC Name |

5-(2,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-4-3-5(12(2)11-4)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQIYHMJGNNABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C(S2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Mechanism

This method, adapted from Rahman et al., begins with 2-amino-5-mercapto-1,3,4-thiadiazole (AR-1). The thiol group is converted to a hydrazino derivative (AR-2) using hydrazine hydrate in ethanol under reflux (Scheme 1). Subsequent treatment with acetyl acetone induces cyclocondensation, forming the pyrazole ring and yielding the target compound.

Key Steps :

Experimental Optimization

Characterization Data

- IR Spectroscopy : Absorption bands at 3410 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N), and 1240 cm⁻¹ (C–S).

- ¹H NMR (DMSO-d₆) : δ 2.1 (s, 6H, pyrazole-CH₃), δ 6.2 (s, 1H, pyrazole-H), δ 7.8 (s, 2H, NH₂).

Halogen-Mediated Coupling Strategies

Patent-Based Synthesis (WO2010118852A1)

This approach, detailed in Scheme 2 of the patent, involves coupling a halogenated thiazole with a pre-formed pyrazole-containing amine.

Key Steps :

Yield and Scalability

- Yield : 60–75% after recrystallization from methanol.

- Advantage : Scalable for industrial production due to straightforward isolation.

Protection-Deprotection Strategies

Use of Protecting Groups

To prevent undesired side reactions, transient protection of the amine group is employed:

- Protection : Convert NH₂ to a carbamate using ethyl chloroformate.

$$ \text{NH}_2\text{-Thiadiazole} + \text{ClCOOEt} \rightarrow \text{NHCOOEt-Thiadiazole} $$ - Functionalization : Introduce the pyrazole moiety via alkylation or coupling.

- Deprotection : Remove the carbamate under acidic conditions (e.g., HCl/EtOH).

Comparative Analysis

| Method | Yield (%) | Purity (TLC) | Complexity |

|---|---|---|---|

| Cyclocondensation | 85 | 0.95 | Moderate |

| Halogen Coupling | 75 | 0.98 | High |

| Protection-Deprotection | 70 | 0.97 | Very High |

Critical Evaluation of Synthetic Routes

Cyclocondensation Route

Halogen-Mediated Coupling

Protection-Deprotection

- Strengths : Enables selective functionalization.

- Weaknesses : Additional steps reduce overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Applications

Antitumoral Activity

Recent studies have highlighted the antitumoral properties of derivatives containing the thiadiazole and pyrazole moieties. A series of compounds synthesized from 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine were evaluated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that certain derivatives exhibited potent activity against various cancer cell lines, including glioblastoma and pancreatic adenocarcinoma. The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, a critical process in cell division .

Antiviral Properties

Another significant application of this compound is its antiviral activity. Research indicates that modifications to the phenyl moiety in related compounds can enhance their efficacy against viral infections. The structure-activity relationship (SAR) studies revealed that specific substitutions could improve the antiviral potency of these compounds .

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to inhibit certain enzymes critical for pest survival. Studies have demonstrated that derivatives of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can act as effective fungicides and herbicides. The mechanism typically involves interference with metabolic pathways in target organisms .

Materials Science Applications

Corrosion Inhibition

In materials science, 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has been investigated as a corrosion inhibitor for low-carbon steel in acidic environments. Studies indicate that this compound can form protective layers on metal surfaces, significantly reducing corrosion rates. The effectiveness of the compound as a corrosion inhibitor is attributed to its ability to adsorb onto metal surfaces and block electrochemical reactions .

Summary Table of Applications

Case Studies

Case Study 1: Antitumoral Screening

A recent study synthesized a series of derivatives from 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine and evaluated their antitumoral activity against several cancer cell lines using real-time proliferation assays. Compounds demonstrated low micromolar activity against glioblastoma and lung carcinoma cell lines, with two specific derivatives showing particularly promising results .

Case Study 2: Corrosion Inhibition

Research conducted on the use of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine as a corrosion inhibitor revealed that it significantly reduced the corrosion rate of low-carbon steel in hydrochloric acid solutions. The study utilized electrochemical techniques to confirm the adsorption behavior of the compound on metal surfaces .

Mechanism of Action

The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The compound binds to the active site of these enzymes, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Lipophilicity : Trifluoromethyl and chlorophenyl groups increase logP values, enhancing blood-brain barrier penetration .

- Solubility : Pyridyl and amine groups improve aqueous solubility, critical for bioavailability .

- Stability : Methyl and trifluoromethyl substituents reduce metabolic degradation compared to unsubstituted analogs .

Biological Activity

5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential applications.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their pharmacological versatility. The presence of the pyrazole ring enhances its biological profile due to the ability to interact with various biological targets. The molecular formula is , and its structure allows for potential interactions with cellular pathways involved in disease processes.

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties through multiple mechanisms:

- Induction of Apoptosis : Compounds in this class have been shown to induce apoptotic cell death in cancer cells. For example, a study reported that certain derivatives could effectively target sarcoma cells in vivo, demonstrating their potential in cancer therapy .

- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at specific phases (e.g., G2/M), which is crucial for halting the proliferation of cancer cells .

In Vitro Studies

In vitro studies have demonstrated the efficacy of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 2.32 µg/mL when modified with specific substituents that enhanced its lipophilicity and cellular uptake .

- HepG2 (Liver Cancer) : Similar studies indicated effective growth inhibition against HepG2 cells, further supporting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad Spectrum Activity : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the molecular structure has been linked to increased antimicrobial efficacy .

Comparative Efficacy

A comparative analysis revealed that certain derivatives exhibited stronger antimicrobial effects than traditional antibiotics. For instance, modifications leading to enhanced lipophilicity significantly improved activity against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiadiazole derivatives:

- Substitution Effects : The introduction of various substituents on the thiadiazole ring can dramatically influence both anticancer and antimicrobial activities. Electron-donating groups tend to enhance anticancer properties while electron-withdrawing groups improve antimicrobial efficacy .

| Substituent Type | Effect on Anticancer Activity | Effect on Antimicrobial Activity |

|---|---|---|

| Electron-donating (e.g., -OCH₃) | Increases potency against cancer cells | Moderate effect |

| Electron-withdrawing (e.g., -Cl) | Decreases potency | Increases effectiveness |

Case Studies

Several case studies have highlighted the potential of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine:

- Study on MCF-7 Cells : This study focused on the compound's ability to inhibit cell proliferation through apoptosis induction. Results indicated a significant reduction in cell viability with a calculated IC50 value of 2.32 µg/mL .

- Antimicrobial Assessment : Another study evaluated the compound's effectiveness against various bacterial strains and found that it outperformed conventional antibiotics in certain scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.